molecular formula C6H2BrClF3N B1524670 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine CAS No. 823222-22-6

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1524670
CAS No.: 823222-22-6
M. Wt: 260.44 g/mol
InChI Key: BWXSEIVHZVWQFZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct bromination and chlorination of 2-(trifluoromethyl)pyridine. The reaction conditions often include the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzotrifluoride
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making it a valuable intermediate in various synthetic applications .

Biological Activity

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H2BrClF3NC_6H_2BrClF_3N and a molecular weight of approximately 260.44 g/mol, features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. The unique arrangement of these substituents contributes to its reactivity and biological properties.

  • Appearance : Pale yellow to brown solid
  • Melting Point : 28°C to 32°C
  • Boiling Point : Approximately 210.5°C
  • Toxicity : Classified as toxic and irritating to skin, eyes, and respiratory system.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drugs. Research has indicated that modifications in the substitution pattern on the pyridine ring can lead to variations in biological activity, making SAR studies crucial for optimizing the efficacy of this compound .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is informative:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-chloro-pyridineC₅H₄BrClNLacks trifluoromethyl group; simpler structure
4-Bromo-2-(trifluoromethyl)pyridineC₆H₃BrF₃NDifferent substitution pattern; varied biological activity
2-Chloro-5-fluoro-pyridineC₅H₄ClF₃NLacks bromine; different halogen influences reactivity

These compounds exhibit varying reactivities and biological activities due to differences in their substituents, highlighting the unique profile of this compound.

Case Studies and Research Findings

Recent literature emphasizes the need for further investigation into the specific biological effects of this compound. For example:

  • Antimicrobial Studies : Research has indicated that related pyridine derivatives exhibit significant activity against various bacterial strains. Future studies could explore the effectiveness of this compound against resistant strains.
  • Enzymatic Assays : Investigations into enzyme inhibition have shown promise for compounds containing trifluoromethyl groups. Experimental assays could be conducted to evaluate the inhibitory effects on enzymes like COX or other relevant targets .

Properties

IUPAC Name

3-bromo-5-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSEIVHZVWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697355
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-22-6
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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